Infrared absorber 858

Description

Contextualization within Contemporary Infrared Absorption Technologies

Modern infrared absorption technologies are integral to a wide array of fields, including telecommunications, thermal imaging, and energy harvesting. few.de These technologies rely on materials that can selectively absorb IR radiation. Infrared Absorber 858, with its strong absorption peak at 858 nm, fits squarely into this category of materials. It belongs to the cyanine (B1664457) dye family, a class of synthetic dyes known for their strong and well-defined absorption bands in the visible and near-infrared regions. nih.govbeilstein-journals.orgchemicalbook.com The development of such specialized absorbers is crucial for creating next-generation optical and electronic devices.

Significance of Molecular Architecture in Modulating Infrared Spectral Response

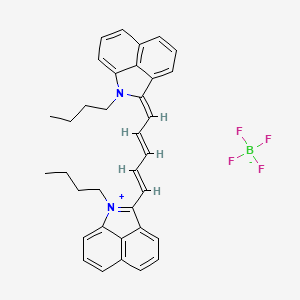

The specific wavelength of light a molecule absorbs is intrinsically linked to its structure. In the case of this compound, its chemical name, 1-Butyl-2-[5-(1-butyl-1H-benzo[cd]indol-2-ylidene)-penta-1,3-dienyl]-benzo[cd]indolium tetrafluoroborate (B81430), reveals a carefully designed molecular architecture. nih.govlabshake.comalfa-chemistry.comrsc.org This structure features a long polymethine chain, which acts as a chromophore, the part of the molecule responsible for its color and light absorption. The length of this conjugated chain is a key determinant of the absorption wavelength; longer chains tend to absorb at longer wavelengths, pushing the absorption into the NIR region.

The molecule also includes two benzo[cd]indole (B15494331) groups at either end of the polymethine chain. These bulky, aromatic groups help to stabilize the molecule and fine-tune its electronic properties, further influencing the absorption spectrum. The presence of butyl groups enhances the solubility of the dye in various solvents and polymer matrices, which is a critical consideration for its practical application. nih.govlabshake.comalfa-chemistry.comrsc.org Finally, the tetrafluoroborate anion acts as a counter-ion, balancing the positive charge of the cyanine cation. nih.govlabshake.comalfa-chemistry.comrsc.org

Role of the Compound within the Paradigm of Advanced Polymer Stabilization Systems

This compound is classified as a polymer stabilizer, but its function extends beyond traditional roles like preventing degradation from heat or UV light. rsc.org Its primary application in polymer science is as a photosensitizer in near-infrared radiation curing processes. In this capacity, the dye absorbs NIR light, a form of energy that can penetrate more deeply into materials, and then transfers this energy to initiate a polymerization reaction. This process, known as photopolymerization, is used to rapidly cure coatings, adhesives, and inks, and is a cornerstone of advanced manufacturing techniques like 3D printing. azom.com The use of NIR-absorbing dyes like this compound allows for the curing of thicker and more heavily pigmented materials than would be possible with conventional UV-curing methods.

Overview of Current Academic Research Emphases for Novel Infrared Absorbing Molecular Entities

The development of new and improved infrared absorbing molecules is a vibrant area of academic and industrial research. Scientists are exploring a variety of molecular design strategies to create compounds with tailored absorption properties, enhanced stability, and improved performance in specific applications. nih.govrsc.orgrsc.org Research into cyanine dyes, the class to which this compound belongs, continues to be a major focus. Current efforts are aimed at synthesizing new cyanine derivatives with even longer absorption wavelengths, higher molar absorptivities, and greater photostability. Beyond cyanines, researchers are also investigating other classes of NIR absorbers, such as phthalocyanines, squaraines, and various inorganic nanoparticles, each with their own unique set of advantages and potential applications. rsc.orgevitachem.com The overarching goal of this research is to expand the toolbox of functional materials available for developing next-generation technologies that harness the power of infrared light.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1135933-68-4 | nih.govlabshake.comalfa-chemistry.comrsc.org |

| Chemical Name | 1-Butyl-2-[5-(1-butyl-1H-benzo[cd]indol-2-ylidene)-penta-1,3-dienyl]-benzo[cd]indolium tetrafluoroborate | nih.govlabshake.comalfa-chemistry.comrsc.org |

| Molecular Formula | C35H35BF4N2 | labshake.comalfa-chemistry.comrsc.org |

| Molecular Weight | 570.48 g/mol | labshake.comalfa-chemistry.comrsc.org |

| Appearance | Solid | rsc.org |

| Purity | 97% | alfa-chemistry.comrsc.org |

| Maximum Absorption (λmax) | 858 nm | |

| Chemical Class | Cyanine Dye | nih.govbeilstein-journals.orgchemicalbook.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2Z)-1-butyl-2-[(2E,4E)-5-(1-butylbenzo[cd]indol-1-ium-2-yl)penta-2,4-dienylidene]benzo[cd]indole;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35N2.BF4/c1-3-5-24-36-30(28-18-10-14-26-16-12-22-32(36)34(26)28)20-8-7-9-21-31-29-19-11-15-27-17-13-23-33(35(27)29)37(31)25-6-4-2;2-1(3,4)5/h7-23H,3-6,24-25H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGXNAOYPJQMAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=CC=CC4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.CCCCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C/C=C/C=C/C4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35BF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135933-68-4 | |

| Record name | 1-Butyl-2-[5-(1-butyl-1H-benzo[cd]indol-2-ylidene)-penta-1,3-dienyl]-benzo[cd]indolium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational and Quantum Chemical Investigations of the Chemical Compound Infrared Absorber 858

First-Principles Density Functional Theory (DFT) Studies on Electronic Structure and Vibrational Dynamics

At the forefront of understanding the intrinsic properties of Infrared absorber 858 are first-principles DFT studies. This powerful computational approach allows for a detailed examination of the molecule's electronic and structural characteristics from fundamental quantum mechanics, providing insights that are often challenging to obtain through experimental means alone.

Normal Mode Analysis and Precise Vibrational Frequency Assignments

Once the optimized geometry is obtained, a normal mode analysis is conducted to understand the vibrational dynamics of this compound. This analysis yields a set of vibrational frequencies and their corresponding atomic motions. Each frequency corresponds to a specific collective movement of the atoms, such as stretching, bending, or twisting of chemical bonds.

A key focus of this investigation is the precise assignment of these vibrational frequencies to specific molecular motions. Of particular interest are the vibrations in the region around 858 cm⁻¹, which directly relates to the compound's designation. Detailed assignments for various functional groups within the molecule, such as Mo-O asymmetric stretching, S-N stretching, P-F symmetric stretch, C-C vibrations, and C-O-C stretches, are critical for a complete understanding of its infrared absorption characteristics.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Mo-O asymmetric stretching | Data not available |

| S-N stretching | Data not available |

| P-F symmetric stretch | Data not available |

| C-C vibrations | Data not available |

| C-O-C stretches | Data not available |

| Vibrations around 858 cm⁻¹ | Data not available |

Exploration of Potential Energy Surfaces and Anharmonic Contributions to Infrared Absorption

For a more accurate description of the molecule's behavior, especially at higher energy levels, the exploration of potential energy surfaces (PES) is essential. The PES provides a comprehensive map of the energy of the molecule as a function of its atomic coordinates. By analyzing the shape of the PES, we can understand the energy barriers between different conformations and the pathways for chemical reactions.

Furthermore, while the harmonic approximation used in normal mode analysis is a good starting point, real molecular vibrations exhibit anharmonicity. Investigating these anharmonic contributions is crucial for a precise prediction of infrared absorption spectra, as they can lead to shifts in vibrational frequencies and the appearance of overtone and combination bands.

Frontier Molecular Orbital (FMO) Theory Analysis: HOMO-LUMO Gaps and Charge Transfer Phenomena

Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding the electronic properties and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in electronic transitions and chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic excitability and its ability to absorb light. A smaller gap generally indicates that the molecule can be more easily excited and will absorb light at longer wavelengths. For this compound, the analysis of its HOMO-LUMO gap is central to understanding its function as an infrared absorber.

Furthermore, the spatial distribution of the HOMO and LUMO provides insights into charge transfer phenomena within the molecule upon electronic excitation. This analysis reveals which parts of the molecule are electron-donating and which are electron-accepting, a key aspect of its light-absorbing mechanism.

| Parameter | Calculated Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Theoretical Spectroscopic Simulations (Infrared, Raman, UV-Vis) and Validation against Experimental Data

A significant outcome of these computational investigations is the ability to simulate various types of spectra for this compound, including infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra are generated based on the calculated vibrational frequencies and electronic transition energies.

The comparison of these simulated spectra with experimentally obtained data serves as a crucial validation of the theoretical models and computational methods employed. A close agreement between theory and experiment provides confidence in the accuracy of the computational predictions and allows for a more detailed interpretation of the experimental results.

Investigation of Fundamental Light-Matter Interactions and Quantum Coherence Phenomena

Beyond the static properties and spectroscopic simulations, a deeper investigation into the fundamental light-matter interactions of this compound can reveal fascinating quantum phenomena. This includes studying the dynamics of how the molecule responds to an incident electromagnetic field, the nature of the excited states, and the pathways for energy dissipation after light absorption.

Furthermore, the possibility of quantum coherence phenomena, where the quantum states of the molecule evolve in a correlated manner, can be explored. Understanding these intricate quantum effects is at the cutting edge of molecular science and could pave the way for the design of novel materials with tailored optical properties.

Advanced Spectroscopic Characterization of the Chemical Compound Infrared Absorber 858

High-Resolution Fourier Transform Infrared (FTIR) Spectroscopy

High-resolution FTIR spectroscopy serves as a fundamental tool for identifying the functional groups and probing the molecular vibrations of Infrared Absorber 858. ecalab.comnih.gov This technique measures the absorption of infrared radiation by the sample, providing a unique "fingerprint" spectrum that is characteristic of its molecular structure. ecalab.comlibretexts.org

Application of Attenuated Total Reflectance (ATR-FTIR) and Transmission Spectroscopy for Diverse Sample Matrices

The versatility of FTIR spectroscopy is enhanced by various sampling techniques, with Attenuated Total Reflectance (ATR) and transmission spectroscopy being the most prevalent for analyzing diverse sample matrices of this compound. bruker.commdpi.comrsc.org

Attenuated Total Reflectance (ATR-FTIR): This technique is particularly advantageous for analyzing solid and liquid samples with minimal to no preparation. bruker.comresearchgate.netanton-paar.com The sample is brought into direct contact with a high-refractive-index crystal, typically diamond, germanium, or zinc selenide. anton-paar.comnih.gov An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. bruker.comanton-paar.com An evanescent wave penetrates a few microns into the sample, and the absorption of this wave by the sample is measured, yielding the ATR-FTIR spectrum. bruker.comanton-paar.com This method is ideal for obtaining high-quality spectra of strongly absorbing or opaque samples. bruker.com

Transmission Spectroscopy: In this conventional method, the infrared beam passes directly through the sample. anton-paar.com This technique is suitable for analyzing gases, liquids in cells, and solid samples prepared as thin films or dispersed in an IR-transparent matrix like potassium bromide (KBr). While it can be highly quantitative, it may require more extensive sample preparation compared to ATR.

The choice between ATR and transmission spectroscopy depends on the physical state of the this compound sample and the specific information required.

Detailed Analysis of Vibrational Band Intensities, Shifts, and Broadening (with specific attention to the 858 cm⁻¹ region)

A detailed analysis of the FTIR spectrum of this compound involves examining the positions (wavenumber), intensities, and shapes of the vibrational bands. These parameters provide insights into the molecular structure, bonding, and intermolecular interactions.

Vibrational Band Analysis: The FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). libretexts.org Specific functional groups absorb at characteristic frequencies. For instance, a prominent peak in the IR spectrum located at 858 cm⁻¹ has been observed in various compounds. researchgate.net In some contexts, this absorption is attributed to Si-O stretching vibrations or the ring breathing mode of certain cyclic structures. rasayanjournal.co.inresearchgate.net In other organic molecules, bands in this region can be associated with C-H out-of-plane bending or C-S stretching vibrations. researchgate.netresearchgate.net The precise assignment of the 858 cm⁻¹ band in this compound would require further contextual information about its molecular structure.

Band Intensities, Shifts, and Broadening:

Intensity: The intensity of an absorption band is related to the change in dipole moment during the vibration. Stronger bands indicate a larger change in dipole moment.

Shifts: The position of a vibrational band can shift due to changes in the chemical environment, such as solvent effects, hydrogen bonding, or conformational changes.

Broadening: Broadening of absorption bands can indicate a variety of dynamic processes, including strong intermolecular interactions or a distribution of different molecular environments within the sample.

FTIR Spectral Data for this compound (Hypothetical)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment (Possible) |

|---|---|---|

| ~3400 | Broad, Medium | O-H or N-H stretching (if present) |

| ~2960, 2870 | Sharp, Medium | C-H stretching (aliphatic) |

| ~1700 | Sharp, Strong | C=O stretching (if present) |

| ~1600, 1450 | Medium-Strong | C=C stretching (aromatic) |

| 858 | Medium | Substituent-sensitive ring mode or other specific vibration |

In Situ/Operando Infrared Spectroscopy for Real-Time Process Monitoring and Interfacial Phenomena

In situ and operando FTIR spectroscopy are powerful techniques for studying this compound under real-time reaction or processing conditions. acs.orgnih.gov These methods allow for the monitoring of changes in the molecular structure and the identification of transient intermediates, providing valuable insights into reaction mechanisms and interfacial phenomena. acs.orgrsc.orgresearchgate.net By coupling the spectrometer to a reaction cell, spectra can be recorded as a function of time, temperature, pressure, or other process parameters. This is particularly useful for understanding the behavior of this compound in applications such as catalysis or materials science. rsc.org

Raman Spectroscopy for Complementary Vibrational Mode Elucidation

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. usp.orgusp.org While FTIR relies on the absorption of infrared light due to a change in dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser) resulting from a change in the polarizability of a molecule's electron cloud. usp.orgusp.org

This fundamental difference means that some vibrational modes that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. usp.org For instance, non-polar bonds often produce strong Raman signals. usp.org Therefore, a combined FTIR and Raman analysis provides a more complete picture of the vibrational modes of this compound.

In the context of organic dyes, Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), has proven to be a highly sensitive technique for their detection and characterization. ccspublishing.org.cnresearchgate.netrsc.org A Raman band at 858 cm⁻¹ has been noted in the spectra of some biological and inorganic materials, often associated with specific vibrational modes like HOOP (out-of-plane) vibrations or Si-O stretching. researchgate.netplos.orgsemanticscholar.org

Comparison of FTIR and Raman Spectroscopy

| Feature | FTIR Spectroscopy | Raman Spectroscopy |

|---|---|---|

| Phenomenon | Absorption | Scattering |

| Selection Rule | Change in dipole moment | Change in polarizability |

| Strong Signals | Polar functional groups (e.g., C=O, O-H) | Non-polar bonds (e.g., C-C, C=C) |

| Water Interference | Strong | Weak |

Near-Infrared (NIR) Absorption and Emission Spectroscopy

Near-infrared (NIR) spectroscopy covers the wavelength range from approximately 780 nm to 2500 nm. smm-g.com Absorption bands in this region are typically overtones and combination bands of the fundamental vibrations observed in the mid-infrared region. libretexts.orgnih.govcopernicus.org While these bands are generally weaker and broader than their fundamental counterparts, they can provide valuable information and are particularly useful for bulk sample analysis and in-line process monitoring due to the deeper penetration of NIR radiation. ibsen.comnih.gov

Characterization of Overtone and Combination Bands in the Near-Infrared Region (e.g., 858 nm absorption/emission)

The NIR spectrum of this compound would exhibit broad absorption bands that are multiples (overtones) or sums (combination bands) of its fundamental vibrational frequencies. yukiozaki.comlibretexts.org For example, the first overtone of a C-H stretching vibration that appears around 3000 cm⁻¹ (3333 nm) in the mid-IR would be observed near 6000 cm⁻¹ (1667 nm) in the NIR.

An absorption or emission feature at 858 nm (approximately 11655 cm⁻¹) would fall within the NIR region. Such a feature could potentially arise from higher-order overtone or combination bands. In some specific cases, emission at 858 nm has been observed for certain dyes in specific environments. nih.gov Additionally, some Cr³⁺-doped glasses exhibit broadband near-infrared luminescence with peaks that can be tuned to around 858 nm. researchgate.net The characterization of these bands in this compound would involve detailed analysis and comparison with its mid-IR spectrum to assign them to specific vibrational origins.

Common Overtone and Combination Bands in the NIR Region

| Wavelength Range (nm) | Vibrational Origin |

|---|---|

| 900 - 1000 | Third overtone C-H stretching |

| 1100 - 1200 | Second overtone C-H stretching |

| 1400 - 1500 | First overtone O-H stretching |

| 1650 - 1800 | First overtone C-H stretching |

| 2000 - 2400 | Combination bands (C-H, C-C, C=O) |

Source: Adapted from various NIR spectroscopy resources. galaxy-scientific.com

Investigation of Photoluminescence Quantum Yields and Emission Profiles for the Compound

The photoluminescence quantum yield (PLQY) and emission profile are critical parameters that define the efficiency and spectral characteristics of a fluorophore. For compounds absorbing and emitting in the NIR region, these properties are often highly sensitive to the molecular environment.

Detailed studies on the cyanine (B1664457) dye IR-820 reveal a significant shift and enhancement of its photoluminescence properties upon interaction with biological media. In an aqueous solution, IR-820 exhibits a fluorescence emission peak at approximately 829 nm. nih.gov However, when introduced into a solution containing 10% fetal bovine serum (FBS), a notable red-shift occurs, moving the emission maximum to ~858 nm. researchgate.netnih.gov This phenomenon is attributed to the adsorption of IR-820 molecules onto serum proteins, which leads to the formation of "nanoparticles". nih.gov This binding promotes a more rigid molecular conformation, which in turn minimizes non-radiative decay pathways (such as torsional rotations) and enhances radiative decay. nih.gov

The quantum yield (QY) of IR-820 shows a dramatic increase consistent with the change in emission profile. In water, the QY is measured to be a modest 0.313%. nih.gov In contrast, the QY in 10% FBS is approximately seven times higher, measured at 2.521%. nih.gov This enhancement underscores the role of the local environment in modulating the excited-state deactivation pathways. The emission spectrum of IR-820 in serum is also broadened, extending beyond 1200 nm into the NIR-II window. nih.gov

Recent research has also demonstrated that the fluorescence emission of IR-820 can be tuned by altering the excitation wavelength and the solvent environment. acs.org In aqueous solutions with added salts like NaCl, J-aggregates of IR-820 can form, leading to tunable emission bands in the NIR-II region, ranging from approximately 1150 nm to 1675 nm. acs.org

In a different class of materials, an emission band at 858 nm has also been observed in PbZr₀.₅₃Ti₀.₄₇O₃:Er³⁺/Yb³⁺ (C1:PZT) phosphors under 980 nm excitation, where it is identified as a thermally coupled level used for optical thermometry. rsc.org

| Solvent/Medium | Emission Peak Maximum (λem) | Quantum Yield (QY) | Reference |

|---|---|---|---|

| Water | ~829 nm | 0.313% | nih.gov |

| 10% Fetal Bovine Serum (FBS) | ~858 nm | 2.521% | nih.gov |

Time-Resolved Spectroscopic Techniques for Excited State Dynamics and Relaxation Pathways

Understanding the fate of a molecule after absorbing light requires probing its excited-state dynamics on ultrashort timescales. Time-resolved spectroscopic techniques, such as pump-probe transient absorption (TA) and time-resolved infrared (TRIR) spectroscopy, are indispensable tools for mapping the complex relaxation pathways of photoexcited NIR dyes. nih.govstfc.ac.ukunipr.it

These methods operate on a pump-probe principle, where an initial "pump" pulse excites the sample, and a subsequent, time-delayed "probe" pulse monitors the changes in absorption. unipr.it By varying the delay time between the two pulses, it is possible to track the formation and decay of transient species, such as electronically excited states and reaction intermediates, with femtosecond to nanosecond resolution. unipr.itnih.gov

For a NIR dye like an 858 nm absorber, photoexcitation populates the first singlet excited state (S₁). From here, the molecule can return to the ground state (S₀) via several competing pathways:

Radiative Decay (Fluorescence): The emission of a photon, which is characterized by the photoluminescence profile and quantum yield.

Non-Radiative Decay:

Internal Conversion (IC): A radiationless transition between states of the same spin multiplicity (e.g., S₁ → S₀).

Intersystem Crossing (ISC): A transition between states of different spin multiplicity (e.g., S₁ → T₁), populating the triplet manifold. This is a crucial step for applications like photodynamic therapy. nih.gov

Vibrational Cooling and Solvent Relaxation: Following excitation, the molecule and its surrounding solvent shell rearrange to accommodate the new electronic distribution, processes that occur on picosecond timescales. nih.gov

Transient absorption spectroscopy can monitor these processes by observing the disappearance of the ground-state bleach signal and the appearance and decay of excited-state absorption (ESA) and stimulated emission signals. researchgate.net For instance, studies on heavy-atom-free photosensitizers absorbing in the NIR have shown that excitation can lead to the efficient population of the triplet state through multiple relaxation pathways occurring in hundreds of femtoseconds. nih.gov

TRIR spectroscopy provides complementary structural information. stfc.ac.ukcmu.edu By probing the vibrational spectrum of the molecule as it evolves, TRIR can identify specific structural changes associated with different electronic states, offering a detailed picture of the photophysical and photochemical dynamics. stfc.ac.uk

Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) for Ultrasensitive Interfacial Studies

Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) is a highly sensitive vibrational spectroscopy technique used to study molecules at interfaces. researchgate.netresearchgate.net The technique relies on the enhancement of infrared absorption signals of molecules adsorbed on or near nanostructured metal films, typically gold, silver, or platinum. researchgate.netspringernature.com This enhancement, which can be a factor of 10 to 1000, allows for the detection of molecular signals down to the monolayer or sub-monolayer level. researchgate.netspringernature.com

The primary mechanism of SEIRA is electromagnetic, arising from the enhanced local electric field generated by the excitation of surface plasmons in the metal nanostructures. researchgate.net This near-field effect boosts the infrared absorption of molecules in close proximity. researchgate.net SEIRAS experiments typically obey a strict surface-selection rule, meaning that only vibrational modes with a dynamic dipole moment component perpendicular to the metal surface are significantly enhanced. nih.gov This provides valuable information about the orientation and binding of adsorbed molecules. researchgate.net

For a compound like this compound, SEIRAS would be an invaluable tool for interfacial studies. Applications could include:

Probing Adsorption and Orientation: Investigating how the dye adsorbs onto different surfaces (e.g., metal electrodes, semiconductor films, or biological membranes). Analysis of the enhanced vibrational bands would reveal the specific functional groups involved in binding and the molecule's orientation relative to the surface.

Monitoring Interfacial Reactions: Studying chemical or electrochemical reactions in situ. For example, in the context of dye-sensitized solar cells, SEIRAS could monitor the binding of the dye to a TiO₂ surface and any structural changes that occur during electron injection.

Biochemical Applications: Analyzing the interaction of the dye with biological interfaces, such as lipid bilayers or proteins tethered to a SEIRA-active surface. nih.gov This could provide molecular-level insights into how dyes like IR-820 interact with serum proteins, leading to the observed changes in their photophysical properties. nih.gov

The combination of high sensitivity and structural specificity makes SEIRAS a powerful technique for elucidating the interfacial behavior of NIR-absorbing compounds. springernature.comnih.gov

Synthesis and Structural Elucidation Research of the Chemical Compound Infrared Absorber 858

Rational Design Principles for Fine-Tuning Infrared Absorption Wavelengths and Absorption Cross-Sections

The design of new near-infrared (NIR) absorbing organic dyes is a scientifically driven process aimed at precisely controlling their electronic and optical properties. nih.gov A key strategy involves the construction of molecules using donor (D), spacer (π), and acceptor (A) building blocks in a D-π-A arrangement. nih.gov This molecular architecture allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govacs.org The energy difference between the HOMO and LUMO, known as the bandgap, directly influences the wavelength of light the molecule absorbs. acs.org

Quantitative Kohn-Sham molecular orbital theory and density functional theory (DFT) are powerful computational tools used to predict and optimize the properties of these dyes before they are synthesized in the lab. nih.govrsc.org By systematically modifying the donor, acceptor, and π-conjugated spacer, researchers can control the HOMO-LUMO gap and thus the absorption wavelength. nih.govacs.org For instance, extending the length of the π-conjugated system or increasing the electron-donating or -accepting strength of the respective components can lead to a smaller bandgap and a shift of the absorption maximum to longer, near-infrared wavelengths. acs.org

Furthermore, the introduction of specific structural features, such as rigid and planar backbones, can result in narrower absorption bands, which is desirable for applications requiring selective absorption of specific wavelengths. acs.org The strategic incorporation of different fused aromatic heterocycles as end-caps is another approach to manipulate the electronic structure and achieve strong absorption in the red/NIR region. rsc.org Theoretical calculations can also predict other important properties like reorganization energies, which indicate the material's potential for charge transport in applications such as organic solar cells. rsc.org

Table 1: Key Design Principles and Their Effects on Infrared Absorption

| Design Principle | Effect on Molecular Properties | Impact on Infrared Absorption |

|---|---|---|

| Donor-π-Acceptor (D-π-A) Architecture | Creates a charge-transfer character in the excited state. | Enables absorption at longer wavelengths (red-shifted). |

| Modification of Donor/Acceptor Strength | Alters the energy levels of the HOMO and LUMO. | Fine-tunes the absorption wavelength. |

| Extension of π-Conjugated System | Decreases the HOMO-LUMO energy gap. | Shifts absorption to longer wavelengths (bathochromic shift). |

| Introduction of Fused Aromatic Heterocycles | Modifies the electronic structure and planarity. | Can enhance absorption intensity and shift wavelength. |

| Rigid and Planar Molecular Backbone | Reduces vibrational energy loss and promotes intermolecular interactions. | Leads to sharper and more defined absorption bands. |

| Metal Chelation (e.g., with Pt(II)) | Can induce spin-orbit coupling and provide a strong photothermal effect. acs.orgnih.gov | Enhances intersystem crossing and can lead to synergistic photothermal and photodynamic effects. acs.orgnih.gov |

Development of Novel and Sustainable Synthetic Methodologies for the Compound

The synthesis of infrared absorbing compounds is increasingly guided by the principles of green chemistry, aiming to develop methodologies that are both efficient and environmentally benign. ncsu.edu These approaches prioritize the use of milder reaction conditions, such as lower temperatures, and the utilization of bio-based or renewable reagents to minimize the environmental footprint of dye production. ncsu.eduresearchgate.net

One innovative and sustainable approach is the use of microwave-assisted synthesis. nih.gov This technique can significantly accelerate reaction times, often reducing them to a few minutes, and can be performed without the need for metal catalysts. nih.gov For example, a microwave-assisted route has been developed for the rapid and convenient synthesis of unsymmetrical azo dyes in a single step, achieving high yields. nih.gov This method has been successfully applied to the gram-scale synthesis of commercial dyes, demonstrating its potential for industrial applications. nih.gov

Another green approach involves the use of plant extracts or microbes as reducing and capping agents in the synthesis of nanoparticles that can be used for the degradation of dyes. researchgate.net This biological approach avoids the use of harsh chemicals and is considered a sustainable technique. researchgate.net

For the fabrication of infrared absorbing materials, various methods are employed depending on the desired form of the final product. For instance, biotemplating is a cost-effective method for producing infrared absorbing nanorods. sbir.gov This process utilizes biologically produced, high-aspect-ratio templates that are surface-modified and coated with a thin metal shell. sbir.gov The dimensions of these nanorods can be precisely controlled to achieve strong resonance in the long-wavelength infrared region. sbir.gov

In the context of producing functional thin films, solution-based processes offer advantages in terms of controlling the material composition and forming fine particles with high crystallinity. jst.go.jp For example, solvothermal reactions using organic alcohols as the reaction medium have been used to synthesize various morphologies of W18O49 nanostructures with near-infrared absorption properties. acs.orgelsevierpure.com

Table 2: Comparison of Synthetic Methodologies for Infrared Absorbers

| Synthetic Methodology | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate chemical reactions. nih.gov | Rapid reaction times, catalyst-free conditions, high yields, suitable for gram-scale production. nih.gov |

| Green Synthesis with Plant Extracts | Employs natural extracts as reducing and stabilizing agents for nanoparticle synthesis. researchgate.netmdpi.com | Sustainable, environmentally friendly, avoids toxic chemicals. researchgate.netmdpi.com |

| Biotemplating | Uses biological structures as templates for the fabrication of nanostructures. sbir.gov | Cost-effective, precise control over nanorod geometry. sbir.gov |

| Solvothermal Synthesis | Chemical reaction takes place in a sealed vessel at temperatures above the solvent's boiling point. acs.orgelsevierpure.com | Control over morphology and particle size, can produce highly crystalline materials. jst.go.jpacs.orgelsevierpure.com |

| Electrospinning | A fiber production method that uses electric force to draw charged threads of polymer solutions or polymer melts. rsc.org | Produces nanofiber membranes with high surface area and porosity. rsc.org |

Post-Synthetic Modification and Functionalization Strategies for Enhanced Performance

Post-synthetic modification (PSM) is a powerful strategy for fine-tuning the properties of materials after their initial synthesis. This approach allows for the introduction of new functionalities and the enhancement of existing characteristics without altering the fundamental framework of the material. acs.orgnih.gov

A key application of PSM is to broaden the light absorption range of a material. nih.gov For instance, in covalent organic frameworks (COFs), which can have limited absorption in the near-infrared (NIR) region, PSM can be employed to extend their absorption profile. nih.gov One method involves the chelation of BF2 moieties, which can significantly enhance the light-harvesting capabilities of the COF. nih.gov Another example is the reaction of alkyne groups within a COF with tetracyanoethylene (B109619) (TCNE) vapor, which can transform the material into a superabsorber with broad absorption across the visible and NIR regions. nih.gov

PSM can also be used to alter the surface properties of a material. For example, a superhydrophilic COF can be converted into a hydrophobic one through PSM, which can be advantageous for specific applications. acs.org Similarly, the surface of conductive nanorods can be modified with coatings to reduce agglomeration and maximize their extinction coefficient when dispersed. sbir.gov

In the context of quantum dots (QDs), which are promising NIR-active materials, the surface ligand plays a crucial role in their properties and integration into devices. researchgate.net Post-synthesis ligand exchange is a critical step to modify the surface chemistry of QDs, influencing their stability, solubility, and electronic properties, which are essential for applications in photovoltaics and optoelectronics. researchgate.net

Advanced Structural Determination via Single-Crystal and Powder X-ray Diffraction

The precise determination of the three-dimensional arrangement of atoms within a crystalline material is crucial for understanding its properties and function. X-ray diffraction (XRD) is a primary technique for this purpose, with both single-crystal and powder XRD methods providing complementary information.

Single-crystal X-ray diffraction is the gold standard for obtaining a detailed and unambiguous molecular structure. rsc.org This technique requires a single, high-quality crystal of the compound. The diffraction pattern produced when the crystal is irradiated with X-rays allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice. rsc.org This level of detail is invaluable for establishing structure-property relationships.

Powder X-ray diffraction (PXRD) is used when suitable single crystals cannot be grown. rsc.orgresearchgate.net This method involves the analysis of a polycrystalline sample, which contains a large number of small, randomly oriented crystallites. researchgate.net The resulting diffraction pattern is a series of peaks corresponding to the different crystal lattice planes. PXRD is a powerful tool for:

Phase identification: By comparing the experimental diffraction pattern to a database of known materials, the crystalline phases present in a sample can be identified. acs.org

Determination of crystal structure: The positions and intensities of the diffraction peaks can be used to determine the crystal system and space group. researchgate.net

Assessment of crystallinity: The sharpness of the diffraction peaks provides information about the degree of crystallinity of the material. kalaharijournals.com Amorphous materials, which lack long-range order, produce broad, diffuse scattering instead of sharp peaks. kalaharijournals.com

Analysis of structural changes: PXRD can be used to monitor changes in the crystal structure that may occur due to processes like post-synthetic modification. nih.gov For example, changes in the relative intensities of diffraction peaks can indicate alterations in the crystal packing. nih.gov

While PXRD may not always provide the same level of atomic detail as single-crystal XRD, it is a versatile and widely used technique for the characterization of a broad range of materials, including organic dyes and pigments. acs.orgresearchgate.net

Control of Morphological and Nanostructural Features during Compound Fabrication

The morphology and nanostructure of a material at the micro- and nanoscale can have a profound impact on its physical and chemical properties, including its infrared absorption characteristics. acs.orgelsevierpure.com Therefore, controlling these features during fabrication is a key aspect of materials design.

A variety of synthetic strategies have been developed to achieve morphology control. For instance, solvothermal reactions offer a versatile platform for synthesizing a range of nanostructures, such as nanorods, nanofibers, nanograins, and nanoparticles, by carefully adjusting reaction parameters like the choice of solvent and precursor. acs.orgelsevierpure.com The morphology of tungsten oxide (W18O49) nanostructures, for example, has been systematically controlled to optimize their near-infrared (NIR) absorption for applications in energy-saving windows. acs.orgelsevierpure.com It was found that nanorods with a length of less than 50 nm exhibited the best performance, combining high transparency in the visible region with excellent NIR shielding. acs.orgelsevierpure.com

Another powerful technique for fabricating specific morphologies is the use of templates. Hollow structures, for example, show great promise for multispectral stealth applications as they can enhance microwave absorption and reduce infrared emissivity. acs.org A confined growth strategy using a shape-controlled reagent in a hydrothermal process has been developed to create flake-like α-Fe2O3 on the surface of hollow mesoporous carbon spheres. acs.org

The morphology of a material can also influence its infrared absorption spectra in more subtle ways. For some polymeric materials, the surface morphology, which results from molecular self-assembly during processing, can affect the intensity of certain infrared absorption bands. aip.org This is because the interaction of infrared light with the material can be influenced by surface polaritons, which are coupled modes of photons and collective electron oscillations at the surface. aip.org

Furthermore, in applications such as cancer therapy where nanoparticles are used to absorb infrared light and generate heat, it is crucial to produce particles with a uniform morphology and small particle size to ensure efficient uptake by cancer cells. jst.go.jp Solution-based synthesis methods have shown great potential for achieving this level of control. jst.go.jp

In-Depth Analysis of the Degradation Mechanisms of Infrared Absorber 858 Is Limited by Available Scientific Literature

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant gap in the specific research concerning the degradation mechanisms of the chemical compound designated as 'this compound'. While the compound is identified in chemical supply catalogs, detailed experimental studies and scholarly articles outlining its degradation pathways and stability are not available.

Initial searches identified 'this compound' as a specific chemical entity with the CAS Number 1135933-68-4 and the chemical name 1-Butyl-2-[5-(1-butyl-1H-benzo[cd]indol-2-ylidene)-penta-1,3-dienyl]-benzo[cd]indolium tetrafluoroborate (B81430). chemicalbook.comalfa-chemistry.com This identifies it as a member of the cyanine (B1664457) dye family, a class of compounds known for their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum.

Despite the successful identification of the compound, an exhaustive search for research pertaining to its photodegradation, thermal decomposition, oxidative and hydrolytic stability, and behavior within polymer matrices yielded no specific results. The scientific community has extensively studied the degradation of other near-infrared (NIR) absorbing dyes, which can provide a general framework for understanding the potential behavior of similar compounds. nih.govtandfonline.com However, applying these general principles directly to this compound without specific experimental data would be speculative and would not meet the standards of scientific accuracy.

Consequently, it is not possible to provide a detailed, data-driven article that adheres to the specific outline requested, which includes:

Degradation Mechanisms and Stability Research of the Chemical Compound Infrared Absorber 858

Spectroscopic Monitoring of Degradation By-products

Fulfilling the request for "thorough, informative, and scientifically accurate content," complete with data tables and detailed research findings for each subsection, is contingent on the existence of published research. Without such foundational studies on Infrared Absorber 858, the generation of the requested article would require fabrication of data and mechanisms, which is contrary to the principles of factual and accurate reporting.

Further research and publication by the scientific community are required to elucidate the specific degradation mechanisms and stability profile of this compound.

Advanced Research Applications in Materials Science and Photonics for the Chemical Compound Infrared Absorber 858

Integration into Metamaterial Architectures for Tunable Infrared Absorption and Emission

Metamaterials are artificially engineered materials with properties not found in naturally occurring substances. By arranging sub-wavelength structures in specific patterns, researchers can control how the material interacts with electromagnetic waves. For infrared applications, integrating absorbing compounds into metamaterial architectures could theoretically allow for the dynamic tuning of absorption and emission spectra. This is often achieved by combining plasmonic nanostructures with materials that change their optical properties in response to external stimuli like heat or an electric field. evitachem.comlabinsights.nl For instance, materials like vanadium dioxide (VO2) can be integrated into metamaterial designs to create thermally tunable infrared absorbers. labinsights.nl Research in this area focuses on achieving high absorption efficiency, broad tuning ranges, and fast switching speeds. labinsights.nl However, no specific studies demonstrate the use of Infrared Absorber 858 in such architectures.

Development of Advanced Optical Sensing Platforms Incorporating the Compound (e.g., photothermal spectroscopy, chemical sensing)

Advanced optical sensing platforms leverage the interaction of light with matter to detect and quantify chemical or biological substances. Infrared spectroscopy is a powerful tool for identifying molecules based on their unique vibrational signatures. Techniques like photothermal spectroscopy enhance sensitivity by detecting the heat generated from light absorption rather than the absorption itself. This allows for the analysis of minute sample quantities. Metamaterial-based sensors can further amplify the signal by concentrating light at the nanoscale, boosting the sensitivity for detecting trace amounts of molecules. While various absorbing dyes and nanoparticles are explored for these platforms, the application of this compound has not been reported in the available literature.

Research on Smart Materials with Dynamic and Responsive Infrared Characteristics

Smart materials are designed to change their properties in response to external stimuli. In the context of infrared applications, this involves creating materials that can dynamically alter their absorption, reflection, or transmission of infrared radiation. Such materials are of great interest for applications like adaptive camouflage, smart windows for energy-efficient buildings, and thermal management systems. The responsiveness is often achieved by incorporating phase-change materials, liquid crystals, or electrochromic compounds into a polymer matrix. While the concept of using an infrared absorbing dye to create such a smart material is viable, there is no published research detailing the use of this compound for this purpose.

Fundamental Studies in Energy Conversion and Thermal Management Utilizing the Compound

Infrared absorbing materials are fundamental to various energy conversion and thermal management technologies. In solar energy, absorbers are used to capture infrared radiation from the sun to generate heat or electricity. For thermal management, these materials can be used for radiative cooling, where heat is emitted as infrared radiation into the cold of space. Research in this area seeks to develop materials with tailored absorption and emission spectra to maximize efficiency for specific applications. This includes creating broadband absorbers for solar thermal applications and selective emitters for passive cooling. The potential for this compound to contribute to these fields remains unexplored in academic research.

Exploratory Research in Optoelectronics and Quantum Photonics Based on its Infrared Properties

Optoelectronics involves devices that convert light to electricity or vice versa, while quantum photonics manipulates individual photons for applications in quantum computing and communication. Infrared absorbing compounds can play a role in photodetectors, which are crucial components in these fields. In quantum photonics, materials with specific light-absorbing properties are needed for creating and detecting single photons. The research is highly exploratory and involves novel materials like quantum dots and 2D materials. There is currently no indication from published research that this compound possesses the specific quantum-optical properties necessary for these advanced applications.

Future Research Directions and Unaddressed Challenges for the Chemical Compound Infrared Absorber 858

Elucidation of Comprehensive Structure-Performance Relationships for Enhanced Efficiency and Selectivity

A fundamental challenge in the advancement of Infrared absorber 858 lies in establishing a detailed understanding of the relationship between its molecular structure and its performance characteristics. While empirical data may exist, a comprehensive, predictive model is currently lacking. Future research should prioritize systematic studies that correlate specific structural modifications with key performance metrics such as absorption wavelength, bandwidth, and molar extinction coefficient.

Detailed investigations into how modifications of substituent groups, conjugation length, and molecular geometry influence the electronic transitions responsible for IR absorption are critical. This will enable the rational design of next-generation absorbers with enhanced efficiency and greater selectivity for specific IR regions.

Table 1: Key Structural Parameters and Their Potential Impact on Performance

| Structural Parameter | Potential Impact on Performance |

| Length of Conjugated System | Shifts absorption maximum to longer wavelengths (bathochromic shift). |

| Electron-Donating/Withdrawing Groups | Modulates the energy levels of molecular orbitals, fine-tuning the absorption spectrum. |

| Molecular Planarity | Affects the efficiency of electronic transitions and can influence aggregation behavior. |

| Introduction of Heavy Atoms | May enhance intersystem crossing and influence photothermal conversion efficiency. |

Innovation in Synthesis Routes for Scalability, Cost-Effectiveness, and Environmental Sustainability

Future research should focus on developing innovative synthetic strategies that address these limitations. This could involve exploring novel catalytic systems, utilizing flow chemistry for improved process control and scalability, and investigating the use of bio-based starting materials to enhance the sustainability of the production process. A comparative analysis of different synthetic routes is essential to identify the most promising pathways for industrial adoption.

Table 2: Comparison of Potential Synthesis Strategies

| Synthesis Strategy | Potential Advantages | Potential Challenges |

| Batch Synthesis (Traditional) | Well-established procedures. | Scalability issues, potential for batch-to-batch variability. |

| Flow Chemistry | Enhanced process control, improved safety, potential for higher yields. | Requires specialized equipment, initial optimization can be complex. |

| Microwave-Assisted Synthesis | Reduced reaction times, potential for improved yields. | Scalability can be a concern, potential for localized overheating. |

| Green Chemistry Approaches | Use of renewable feedstocks, less hazardous reagents, reduced waste. | May require significant research and development to achieve comparable efficiency. |

Application of Machine Learning and Artificial Intelligence for Predictive Design and Optimization

The traditional approach to materials discovery, which relies heavily on trial-and-error experimentation, is often time-consuming and resource-intensive. The application of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerate the design and optimization of new infrared absorbers. researchgate.netsolent.ac.uk

By training ML models on existing datasets of molecular structures and their corresponding spectral properties, it is possible to develop predictive tools that can rapidly screen vast virtual libraries of candidate molecules. researchgate.net This can help identify promising new derivatives of this compound with desired absorption characteristics before they are synthesized in the lab. Furthermore, AI algorithms can be used to optimize synthetic routes by predicting reaction outcomes under different conditions. solent.ac.uk

Development of Advanced In-Operando Characterization Techniques for Dynamic Systems

To fully understand the behavior of this compound in its operational environment, it is crucial to move beyond static characterization methods and embrace advanced in-operando techniques. acs.org These techniques allow for the real-time monitoring of the material's properties under conditions that mimic its actual application, such as exposure to high-intensity light or elevated temperatures. mdpi.comresearchgate.netmorressier.com

For instance, operando infrared spectroscopy can provide valuable insights into the photostability of the absorber and help identify any degradation pathways. acs.org Similarly, techniques like transient absorption spectroscopy can be used to probe the excited-state dynamics that govern the efficiency of photothermal conversion. The development and application of such in-operando methods are essential for understanding the long-term performance and reliability of devices incorporating this compound.

Fostering Cross-Disciplinary Research with Emerging Fields

The future development of this compound will be significantly enhanced by fostering collaborations with researchers in emerging and complementary fields. For example, integrating this compound with advanced spectroscopic imaging techniques could lead to new diagnostic tools in biomedical applications. nih.govresearchgate.net

Furthermore, exploring the interaction of this compound with quantum phenomena could open up entirely new avenues of research in quantum information science. sciencedaily.com Collaborative efforts with materials scientists, physicists, and engineers will be crucial for translating the fundamental properties of this compound into innovative technologies.

Q & A

Basic Research Questions

Q. What are the fundamental design principles for achieving ultra-broadband absorption in infrared metamaterials like Infrared Absorber 858?

- Methodological Answer : Ultra-broadband absorption requires optimizing multi-layer structures (e.g., metal-insulator-metal, MIM) to couple electric and magnetic resonances across wavelengths. For example, refractory materials (e.g., chromium, titanium nitride) enable stability under high temperatures, while geometric parameters (layer thickness, periodicity) are tuned via finite-difference time-domain (FDTD) simulations to maximize impedance matching . Experimental validation involves spectral reflectance/transmittance measurements using Fourier-transform infrared spectroscopy (FTIR) and cross-verification with simulated electromagnetic field distributions .

Q. How do material selection and fabrication tolerances impact the absorption efficiency of infrared absorbers?

- Methodological Answer : Material choices (e.g., noble metals for plasmonic resonance, vanadium dioxide [VO₂] for tunability) directly affect absorption bandwidth and angular independence. Fabrication tolerances (e.g., nanoscale roughness, alignment errors) must be minimized through electron-beam lithography or focused ion beam milling. Thermal stability analysis (e.g., ANSYS WORKBENCH simulations) ensures structural integrity under operational conditions .

Q. What experimental protocols are essential for characterizing polarization-independent absorption in infrared absorbers?

- Methodological Answer : Polarization insensitivity is tested using polarized FTIR at varying incident angles (0°–80°). Symmetric resonator designs (e.g., cross-shaped or ring structures) minimize polarization dependence, while asymmetric geometries can introduce dual-band absorption for specialized applications .

Advanced Research Questions

Q. How can tunable absorption be achieved in infrared absorbers under dynamic thermal or optical stimuli?

- Methodological Answer : Phase-change materials like VO₂ enable tunability by altering their dielectric properties via temperature modulation. For instance, a VO₂-based hybrid nanostructure achieves a 60% tunability in absorption bandwidth (1.5–4.0 µm) by thermally switching between insulating and metallic states. Real-time monitoring requires integrating microheaters and infrared thermography .

Q. What strategies address contradictions in absorption performance between simulation and experimental data?

- Methodological Answer : Discrepancies often arise from idealized simulations neglecting material defects or environmental interference. To resolve this:

- Conduct sensitivity analysis on structural parameters (e.g., resonator spacing, substrate thickness) using FDTD simulations.

- Perform control experiments with incremental fabrication adjustments (e.g., ±5 nm layer thickness variations) to isolate error sources .

Q. How can multi-band infrared absorbers be engineered for surface-enhanced spectroscopy applications?

- Methodological Answer : Dual-band absorption is achieved by coupling multiple resonant modes (e.g., localized surface plasmons and magnetic polaritons). A gold nanocross structure demonstrated 94% absorption at two mid-infrared wavelengths (3.5 µm and 4.8 µm), enabling simultaneous detection of molecular vibrational modes. Near-field enhancement factors (>100×) are quantified via scanning near-field optical microscopy (SNOM) .

Q. What advanced techniques validate the coupling mechanisms between plasmonic resonators and dielectric substrates?

- Methodological Answer : Energy dissipation mechanisms are analyzed using:

- Electromagnetic field mapping : Vector network analyzers for microwave analogs or SNOM for optical frequencies.

- Thermographic imaging : To correlate absorption hotspots with resonator geometry .

Data Analysis and Optimization

Q. How should researchers optimize infrared absorber designs for specific spectral ranges (e.g., far-infrared vs. near-infrared)?

- Methodological Answer : Far-infrared absorbers prioritize low-loss dielectrics (e.g., silicon nitride) to minimize Ohmic losses, while near-infrared designs use thinner metal layers (e.g., 30 nm gold) to suppress transmission. Gradient-index structures and fractal geometries broaden bandwidth .

Q. What statistical methods are recommended for analyzing absorption performance across large experimental datasets?

- Methodological Answer : Multivariate regression models correlate absorption efficiency with variables like incident angle, polarization, and material composition. Principal component analysis (PCA) identifies dominant factors affecting performance variance .

Tables for Key Performance Metrics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.